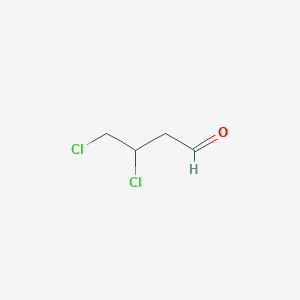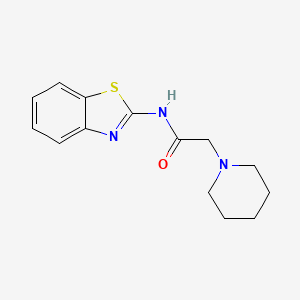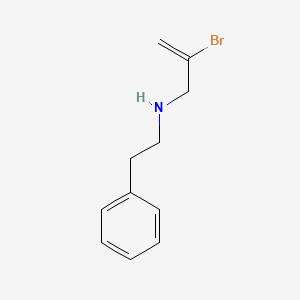
Phenethylamine, N-(2-bromoallyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, N-(2-bromoallyl)-: is a synthetic organic compound belonging to the phenethylamine class. This compound is characterized by the presence of a phenethylamine backbone with a 2-bromoallyl substituent attached to the nitrogen atom. Phenethylamines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenethylamine, N-(2-bromoallyl)- can be synthesized through several methods. One common method involves the reaction of phenethylamine with 2,3-dibromopropene. The reaction is typically carried out in an aqueous solution of ethylamine, followed by the addition of 2,3-dibromopropene. The mixture is stirred for several hours, and the product is isolated through distillation under reduced pressure .
Industrial Production Methods: Industrial production of Phenethylamine, N-(2-bromoallyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and distillation units helps in achieving consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: Phenethylamine, N-(2-bromoallyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and other strong bases.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenethylamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
Phenethylamine, N-(2-bromoallyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenethylamine, N-(2-bromoallyl)- involves its interaction with various molecular targets. In the brain, it regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction influences the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby affecting mood and cognitive functions.
Comparaison Avec Des Composés Similaires
2C-B (2,5-dimethoxy-4-bromophenethylamine): Known for its hallucinogenic effects.
N-BOMe compounds: A series of phenethylamine derivatives with potent psychoactive properties.
Phenylethylamine (PEA): A naturally occurring compound with stimulant effects on the brain
Uniqueness: Phenethylamine, N-(2-bromoallyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with TAAR1 and VMAT2 sets it apart from other phenethylamines, making it a valuable compound for research in neuropharmacology.
Propriétés
Numéro CAS |
72551-18-9 |
|---|---|
Formule moléculaire |
C11H14BrN |
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
2-bromo-N-(2-phenylethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-10(12)9-13-8-7-11-5-3-2-4-6-11/h2-6,13H,1,7-9H2 |
Clé InChI |
VODKATDPEHXVQP-UHFFFAOYSA-N |
SMILES canonique |
C=C(CNCCC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


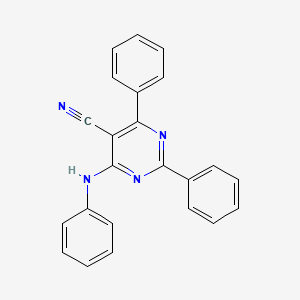
![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)
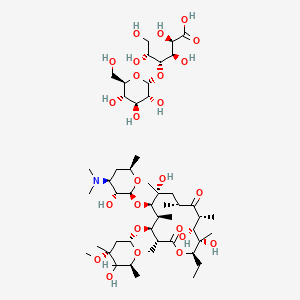
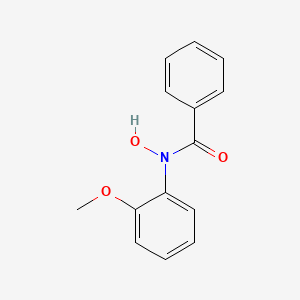
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)
![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)

![1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane](/img/structure/B14474463.png)

